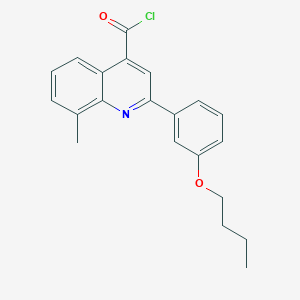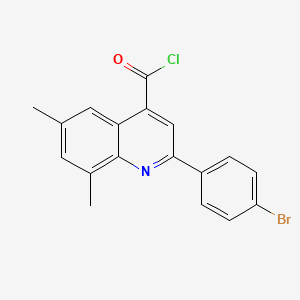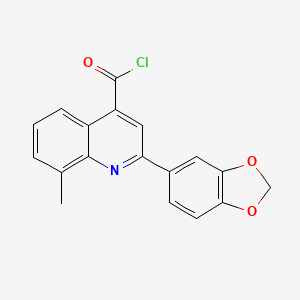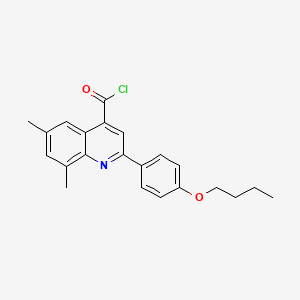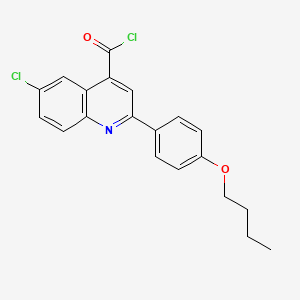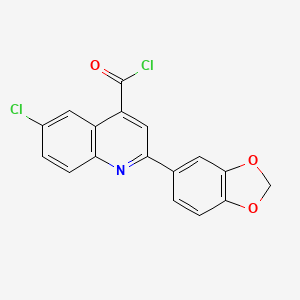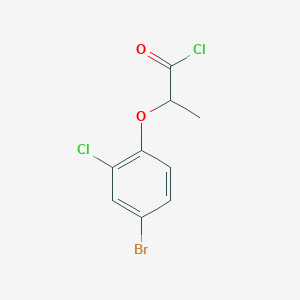
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” can be represented by the SMILES string: CC©N(CCN)C(=O)OC©©C . This indicates that the molecule contains isopropyl and tert-butyl groups, along with an aminoethyl group and a carbamic acid ester group.Physical And Chemical Properties Analysis
“(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” has a molecular weight of 202.29 g/mol . Calculated properties include a density of 1.0±0.1 g/cm^3, an index of refraction of 1.462, a boiling point of 266.3±19.0 ºC (760 mmHg), and a flash point of 114.8±21.5 ºC .Scientific Research Applications
Synthesis of Organic Compounds
The tert-butyl ester group is pivotal in synthetic organic chemistry due to its ability to introduce the tert-butoxycarbonyl (Boc) protecting group . This compound, with its Boc group, can be used to protect amines during the synthesis of organic molecules. The protection is crucial to prevent unwanted reactions at the amine site and can be removed under mild acidic conditions post-synthesis.
Flow Microreactor Systems
Flow microreactor systems have leveraged the efficiency of tert-butyl esters for the direct introduction of the Boc group into various organic compounds . This method is more sustainable and versatile compared to traditional batch processes, offering a greener approach to chemical synthesis.
Chemical Transformations
The tert-butyl group’s unique reactivity pattern makes it suitable for a range of chemical transformations . Its steric bulk can influence reaction pathways, making it a valuable moiety for designing specific reaction outcomes in complex organic syntheses.
Biological Relevance
In nature, the tert-butyl group’s presence in molecules can affect biosynthetic and biodegradation pathways . Its incorporation into bioactive compounds can alter their metabolic stability and distribution within biological systems.
Biocatalytic Processes
The tert-butyl group’s distinct reactivity also opens up possibilities for its use in biocatalytic processes . Enzymes may be engineered to selectively recognize tert-butyl esters, facilitating the development of new biotechnological applications.
Safety and Hazards
The safety data for “(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” indicates that it carries the GHS07 warning symbol. Hazard statements include H302 (Harmful if swallowed) and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of various pharmacologically active analogues , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may be involved in thyroid hormone metabolism or related pathways.
Pharmacokinetics
Similar compounds are often used in the synthesis of pharmacologically active analogues , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may have effects on thyroid hormone signaling or related cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (2-aminoethyl)(isopropyl)carbamate”. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWNKMAMIQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
